molecular formula C17H27NO3S B2945165 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyladamantane-1-carboxamide CAS No. 898413-14-4

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyladamantane-1-carboxamide

Cat. No.: B2945165
CAS No.: 898413-14-4
M. Wt: 325.47
InChI Key: JSCZYUIRKGCWJN-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyladamantane-1-carboxamide: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiolane ring with a dioxo substitution, an adamantane core, and an ethylcarboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyladamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the thiolane ring and adamantane core. The thiolane ring can be synthesized through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The adamantane core is usually prepared through the hydrogenation of adamantane derivatives.

The final step involves the coupling of the thiolane ring with the adamantane core, followed by the introduction of the ethylcarboxamide group. This can be achieved through amide bond formation reactions using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include optimized reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiolane ring can undergo further oxidation to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiolane derivatives with lower oxidation states.

    Substitution: The adamantane core can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products Formed

    Sulfone Derivatives: Formed through oxidation of the thiolane ring.

    Reduced Thiolane Derivatives: Formed through reduction reactions.

    Functionalized Adamantane Derivatives: Formed through substitution reactions on the adamantane core.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyladamantane-1-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyladamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride
  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride
  • 1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate

Uniqueness

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyladamantane-1-carboxamide stands out due to its adamantane core, which imparts unique stability and rigidity to the molecule. This structural feature enhances its potential for various applications, making it more versatile compared to similar compounds that lack the adamantane core.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-2-18(15-3-4-22(20,21)11-15)16(19)17-8-12-5-13(9-17)7-14(6-12)10-17/h12-15H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCZYUIRKGCWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51088948
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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